1,5-Dimethyl-1H-indole-3-carboxylic acid
Overview
Description
1,5-Dimethyl-1H-indole-3-carboxylic acid is an organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This compound features a carboxylic acid group at the third position of the indole ring, with methyl groups at the first and fifth positions. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1H-indole-3-carboxylic acid can be synthesized through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . For this specific compound, the starting materials would include 1,5-dimethylphenylhydrazine and an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis, optimized for high yield and purity. The reaction conditions are carefully controlled, including temperature, pH, and the concentration of reactants, to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common, where substituents can be introduced at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
1,5-Dimethyl-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological context and the derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-1H-indole-2-carboxylic acid
- 1,3-Dimethyl-1H-indole-5-carboxylic acid
- 1,5-Dimethyl-1H-indole-2-carboxylic acid
Uniqueness
1,5-Dimethyl-1H-indole-3-carboxylic acid is unique due to the specific positioning of its methyl groups and carboxylic acid group. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar indole derivatives .
Properties
IUPAC Name |
1,5-dimethylindole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-10-8(5-7)9(11(13)14)6-12(10)2/h3-6H,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQYYRFASDNRGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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